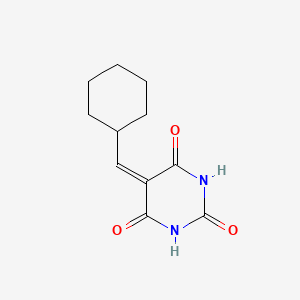
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione, also known as CYC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of novel drugs for various diseases. In
Aplicaciones Científicas De Investigación
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has also been investigated for its potential use as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is its relatively low toxicity, making it a promising candidate for the development of novel drugs. However, 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is also relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. One potential area of investigation is the development of novel drug formulations that improve the solubility and bioavailability of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. Another potential direction is the investigation of the mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione, which could lead to the development of more targeted and effective therapies. Finally, the potential use of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione involves the reaction of cyclohexanone with urea and acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with hydrochloric acid to yield 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. The overall yield of this synthesis method is around 60%, making it a relatively efficient process for the production of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione.
Propiedades
IUPAC Name |
5-(cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQORHJIUFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-methylcyclohexyl)amino]-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452546.png)
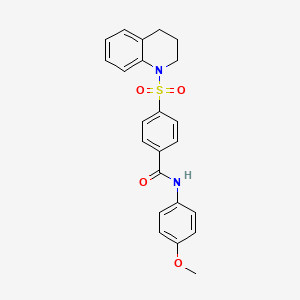

![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetamide](/img/structure/B7452579.png)
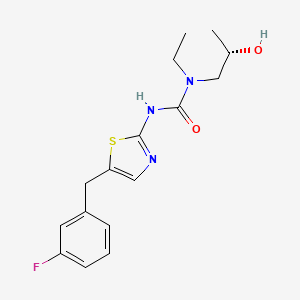
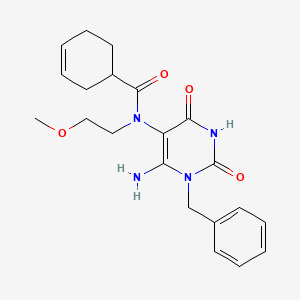
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-N-ethylbenzamide](/img/structure/B7452612.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B7452617.png)
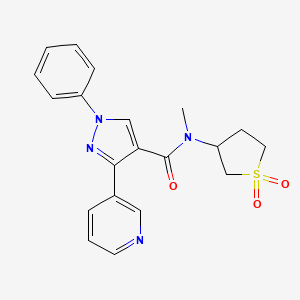
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)
![2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)